molecular formula C8H12F3NO2 B2759405 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid CAS No. 937602-76-1

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B2759405
CAS No.: 937602-76-1
M. Wt: 211.184
InChI Key: XIUOKZDKFRRRSA-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide under basic conditions to form the trifluoroethyl-substituted piperidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUOKZDKFRRRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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